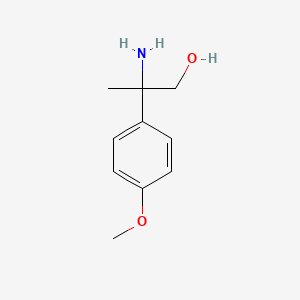

2-Amino-2-(4-methoxyphenyl)propan-1-ol

カタログ番号:

B8698053

分子量:

181.23 g/mol

InChIキー:

NOFRLYASXJHYPR-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-Amino-2-(4-methoxyphenyl)propan-1-ol is a chiral amino alcohol featuring a propan-1-ol backbone substituted at the second carbon with a 4-methoxyphenyl group and an amino group. This compound is structurally related to pharmacologically active amino alcohols, which often exhibit applications in drug discovery and catalysis .

特性

分子式 |

C10H15NO2 |

|---|---|

分子量 |

181.23 g/mol |

IUPAC名 |

2-amino-2-(4-methoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C10H15NO2/c1-10(11,7-12)8-3-5-9(13-2)6-4-8/h3-6,12H,7,11H2,1-2H3 |

InChIキー |

NOFRLYASXJHYPR-UHFFFAOYSA-N |

正規SMILES |

CC(CO)(C1=CC=C(C=C1)OC)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Substituent Position and Type

2-Amino-2-(2-chlorophenyl)propan-1-ol (CAS 1183141-38-9)

- Molecular Formula: C₉H₁₂ClNO

- Key Differences: The chloro substituent at the ortho position (vs.

- Implications : Chlorine’s electronegativity may enhance metabolic stability but reduce hydrogen-bonding capacity compared to methoxy groups .

2-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 870852-69-0)

- Molecular Formula: C₉H₁₃ClFNO

- Key Differences : Fluorine at the para position is smaller and more electronegative than methoxy, favoring hydrophobic interactions and oxidative stability.

- Implications : Fluorinated analogs often exhibit improved bioavailability and target selectivity in medicinal chemistry .

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol (CAS 1213876-98-2)

- Molecular Formula: C₁₁H₁₇NO₃

- Key Differences: Ethoxy and methoxy groups at the 3- and 4-positions enhance steric bulk and electronic modulation. The shorter ethanol backbone (vs. propanol) may limit conformational flexibility.

- Implications : Multi-substituted phenyl rings can improve binding specificity, as seen in collagenase inhibitors .

Backbone Modifications

Methyl 2-Amino-2-(4-methoxyphenyl)acetate HCl (AS103310)

- Molecular Formula: C₁₀H₁₄ClNO₃

- Key Differences: The acetate ester replaces the propanol’s hydroxyl group, increasing lipophilicity and altering hydrolysis kinetics.

- Implications : Esters are common prodrug motifs, enhancing membrane permeability but requiring enzymatic activation .

2-Amino-2-(4-methoxyphenyl)ethanol (CAS 138713-55-0)

- Molecular Formula: C₉H₁₃NO₂

- Key Differences: The ethanol backbone (vs.

- Implications: Chain length influences molecular docking; propanol derivatives may occupy larger binding pockets .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Substituent(s) | Key Properties/Effects |

|---|---|---|---|---|

| 2-Amino-2-(4-methoxyphenyl)propan-1-ol | - | C₁₀H₁₅NO₂ (est.) | 4-OCH₃ | Electron-donating, enhanced solubility |

| 2-Amino-2-(2-chlorophenyl)propan-1-ol | 1183141-38-9 | C₉H₁₂ClNO | 2-Cl | Steric hindrance, metabolic stability |

| 2-Amino-2-(4-fluorophenyl)propan-1-ol | 870852-69-0 | C₉H₁₃ClFNO | 4-F | Hydrophobic interactions, stability |

| Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl | - | C₁₀H₁₄ClNO₃ | 4-OCH₃, ester | Prodrug potential, lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。